Biological Activity of 2-Amino-Chromen-4-one Derivatives
Biological Activity of 2-Amino-Chromen-4-one Derivatives
This guide details the biological activity, synthesis, and pharmacological potential of 2-amino-chromen-4-one derivatives (also known as 2-aminochromones).
Technical Guide & Whitepaper
Executive Summary
The 2-amino-chromen-4-one scaffold represents a privileged structure in medicinal chemistry, distinct from its naturally occurring flavonoid counterparts by the presence of a primary amino group at the C2 position. Unlike the widely distributed 2-phenylchromones (flavones), the 2-amino variants are primarily synthetic, offering unique electronic properties that facilitate hydrogen bonding and pi-stacking interactions within enzyme active sites.
This class of compounds has emerged as a potent chemotype for anticancer (specifically ATR and PI3K kinase inhibition), anti-inflammatory (COX-2 selectivity), and neuroprotective applications. This guide analyzes the structural determinants of these activities and provides validated protocols for their synthesis and evaluation.
Chemical Architecture & Synthesis
The core structure is a benzopyran-4-one fused ring system. The defining feature is the exocyclic amine at position 2, which serves as a critical hydrogen bond donor/acceptor in ligand-receptor binding.
Synthetic Challenges & Solutions
Direct amination of the chromone core is difficult due to the electrophilic nature of the pyrone ring. Consequently, the most robust synthetic strategies involve cyclization of pre-functionalized precursors.
Primary Synthetic Route: The Nitrile-Ester Condensation The most reliable method for generating the parent 2-aminochromone core involves the condensation of salicylic esters with acetonitrile anions, followed by acid-mediated cyclization.
Step-by-Step Mechanism:
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Nucleophilic Attack: The anion of acetonitrile (generated by strong bases like LDA or LiHMDS) attacks the ester carbonyl of methyl salicylate.
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Intermediate Formation: Formation of
-ketonitrile (3-(2-hydroxyphenyl)-3-oxopropanenitrile). -
Cyclization: Acid-catalyzed intramolecular attack of the phenol oxygen onto the nitrile carbon.
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Tautomerization: The resulting imino-ether tautomerizes to the stable 2-amino-chromen-4-one.
Visualization of Synthetic Workflow
The following diagram illustrates the "Methyl Salicylate Route," a self-validating protocol ensuring high regioselectivity.
Caption: Figure 1. Regioselective synthesis of 2-amino-chromen-4-one via β-ketonitrile intermediate.
Pharmacological Profiles & Mechanisms[1][2][3]
Anticancer Activity: ATR Kinase Inhibition
The most significant recent finding is the ability of 2-aminochromone derivatives to inhibit ATR (Ataxia Telangiectasia and Rad3-related) kinase . ATR is a master regulator of the DNA Damage Response (DDR).[1][2]
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Mechanism: In cancer cells with high replication stress, ATR stabilizes stalled replication forks. 2-Aminochromones bind to the ATP-binding pocket of ATR.
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Therapeutic Outcome: Inhibition prevents the phosphorylation of Chk1 (Checkpoint Kinase 1), forcing the cell to enter mitosis with damaged DNA, leading to mitotic catastrophe and apoptosis (Synthetic Lethality).
Neuroprotection: AChE Inhibition
Derivatives substituted at the C3 position (e.g., with benzyl groups) show dual inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) . The 2-amino group interacts with the peripheral anionic site (PAS) of the enzyme, blocking amyloid-beta aggregation.
Visualization of ATR Signaling Pathway
The diagram below maps the intervention point of 2-aminochromone derivatives within the DNA damage response network.
Caption: Figure 2.[3] Mechanism of Action: 2-Aminochromones block ATR-mediated DNA repair, inducing apoptosis.
Structure-Activity Relationship (SAR) Analysis
The biological efficacy of 2-aminochromones is tightly governed by substituents at positions 3, 6, and 7. The following table synthesizes data from multiple kinase and enzyme inhibition studies.
| Position | Substituent (R) | Effect on Activity | Mechanistic Insight |
| C2 (Amino) | -NH₂ (Free) | Essential | Critical H-bond donor for ATP-binding pockets (Kinases) and PAS (AChE). |
| C2 (Amino) | -NH-Acyl / -NH-Alkyl | Reduced | Steric hindrance often abolishes kinase affinity; acceptable for some antimicrobial targets. |
| C3 | -CN (Cyano) | Enhanced | Increases electrophilicity; common in antimicrobial derivatives. |
| C3 | -Benzothiazole | High Potency | Enhances pi-stacking in ATR kinase active sites; improves lipophilicity. |
| C6 / C7 | -F, -Cl (Halogens) | Enhanced | Improves metabolic stability and lipid solubility; Halogen bonding with enzyme residues. |
| C6 / C7 | -OMe (Methoxy) | Variable | Can improve solubility but may be metabolically labile (O-demethylation). |
Experimental Protocols
Synthesis of 2-Amino-3-cyano-chromen-4-one
A robust protocol for generating a functionalized scaffold suitable for further derivation.
Reagents:
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Salicylaldehyde (10 mmol)
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Malononitrile (10 mmol)
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Catalyst: Piperidine or L-Proline (10 mol%)
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Solvent: Ethanol (20 mL)
Procedure:
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Setup: In a 50 mL round-bottom flask, dissolve salicylaldehyde and malononitrile in ethanol.
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Initiation: Add the piperidine catalyst dropwise.
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Reaction: Stir at room temperature for 30 minutes. A solid precipitate will form. Note: For the 4-one (ketone) specifically, an oxidation step or starting from the ester (as in Section 2.1) is required. However, this protocol yields the 2-amino-3-cyano-4H-chromene, which is rapidly oxidized to the chromone in situ if air/oxidant is present, or via the ester route below.
Refined Protocol for Pure 2-Amino-Chromen-4-one (The "Ester Route"):
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Condensation: To a solution of methyl salicylate (1.52 g, 10 mmol) in anhydrous THF (20 mL) at -78°C, add LiHMDS (1.0 M in THF, 22 mL). Stir for 30 min.
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Addition: Add acetonitrile (0.6 mL, 12 mmol) dropwise. Allow to warm to RT and stir for 12 h.
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Quench: Quench with 1N HCl. Extract with EtOAc to obtain 3-(2-hydroxyphenyl)-3-oxopropanenitrile.
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Cyclization: Reflux the intermediate in glacial acetic acid with a catalytic amount of H₂SO₄ for 2 hours.
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Purification: Neutralize with NaHCO₃, filter the precipitate, and recrystallize from ethanol.
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Validation: 1H NMR (DMSO-d6): Singlet at δ 6.2 ppm (H-3), Broad singlet at δ 7.5 ppm (NH₂).
In Vitro ATR Kinase Assay
Objective: Determine IC50 of derivatives against ATR.
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Enzyme System: Recombinant ATR/ATRIP complex.
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Substrate: p53-derived peptide (Ser15).
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Detection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
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Protocol: Incubate compound (0.1 nM – 10 µM) with ATR enzyme and ATP (Km concentration) for 60 min. Add detection antibody. Read fluorescence ratio (665 nm/620 nm).
References
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Synthesis and Biological Evaluation of Chromene Derivatives Source: National Institutes of Health (PMC) URL:[Link]
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Structure and reactivity of 2-amino-3-carbamoylchromone Source: ResearchGate / Russian Chemical Bulletin URL:[Link]
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Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors Source: MDPI (Molecules Journal) URL:[Link]
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One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline Source: Journal of Medicinal and Chemical Sciences URL:[Link]
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Targeting ATR in Cancer Therapy: Mechanisms and Inhibitors Source: National Institutes of Health (PMC) URL:[Link]
